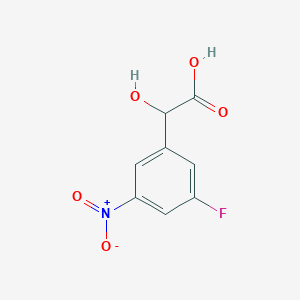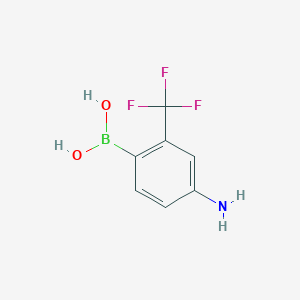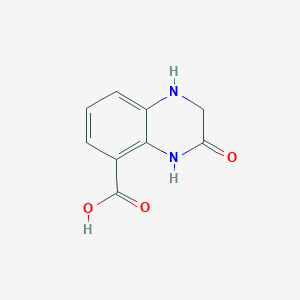![molecular formula C8H6O3S B13692614 4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)
4-Methoxybenzo[d][1,3]dioxole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxybenzo[d][1,3]dioxole-2-thione is an organic compound characterized by a methoxy group attached to a benzo[d][1,3]dioxole ring system with a thione functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[d][1,3]dioxole-2-thione typically involves the reaction of 4-methoxybenzo[d][1,3]dioxole with sulfurizing agents under controlled conditions. . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions: 4-Methoxybenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
4-Methoxybenzo[d][1,3]dioxole-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 4-Methoxybenzo[d][1,3]dioxole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and protein function. Additionally, the compound’s aromatic structure allows it to interact with various receptors and enzymes, influencing cellular processes .
類似化合物との比較
4-Methoxybenzo[d][1,3]dioxole: Lacks the thione group but shares the dioxole ring system.
Benzo[d][1,3]dioxole-2-thione: Similar structure but without the methoxy group.
4-Methoxybenzo[d][1,3]dioxole-2-one: Contains a carbonyl group instead of a thione group.
Uniqueness: 4-Methoxybenzo[d][1,3]dioxole-2-thione is unique due to the presence of both a methoxy group and a thione group on the dioxole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C8H6O3S |
|---|---|
分子量 |
182.20 g/mol |
IUPAC名 |
4-methoxy-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C8H6O3S/c1-9-5-3-2-4-6-7(5)11-8(12)10-6/h2-4H,1H3 |
InChIキー |
BYAFPZLBWVGIKL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1OC(=S)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Bis[4-(tert-butyl)phenyl]-9H-carbazole](/img/structure/B13692540.png)

![N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine](/img/structure/B13692554.png)
![3-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13692556.png)


![2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)



![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)



